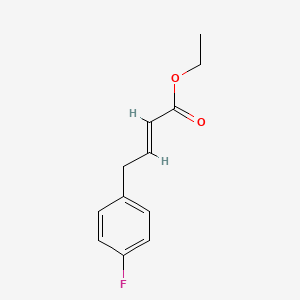![molecular formula C13H14N2O B2742611 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2201819-27-2](/img/structure/B2742611.png)
2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine” is a complex organic compound. It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
The synthesis of such compounds often involves multistep processes. For instance, a method for the synthesis of substituted imidazo [1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Applications De Recherche Scientifique
Catalysis and Chemical Reactions
Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines, forming tetrahydropyridines with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Synthesis of Palladium Complexes
The synthesis of (imino)pyridine ligands and their reactions with palladium complexes highlight potential applications in catalysis and organometallic chemistry (Nyamato, Ojwach, & Akerman, 2015).
Material Science and Sensing
Pyridine-Anchor Co-adsorbents in Solar Cells
Pyridine-anchor co-adsorbents, used in combination with a ruthenium complex in dye-sensitized solar cells, demonstrate an increase in conversion efficiency, showcasing applications in renewable energy (Wei et al., 2015).
Luminescent Lanthanide Compounds
Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the pyridine family, have been used in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Biological and Medicinal Applications
mGlu5 Receptor Antagonist
A derivative of 2-methylpyridine, specifically 2-Methyl-6-(phenylethynyl)pyridine, has been used as a potent mGlu5 receptor antagonist with potential applications in therapeutic agents (Cosford et al., 2003).
Improvement in Learning and Memory
Certain pyridine derivatives have been studied for their effects on improving learning and memory dysfunction in mice, indicating potential therapeutic applications in neurology (Hong-ying, 2012).
Chemical Synthesis and Structural Studies
Synthesis of Heterocyclic Compounds
Various studies have focused on synthesizing and characterizing pyridine derivatives and their complexes, highlighting their importance in chemical synthesis and structural analysis (Saito et al., 1974; Ochi et al., 1976).
X-ray and Spectroscopic Analysis
Pyridine derivatives have been extensively analyzed using X-ray diffraction, spectroscopy, and other methods to understand their structural and chemical properties (Tranfić et al., 2011).
Mécanisme D'action
Target of Action
Related compounds have been found to interact with various targets such as the pi3k/akt/mtor signaling pathway , and the FLT3-ITD and BCR-ABL pathways .
Mode of Action
It’s known that related compounds can inhibit the phosphorylation of akt and s6 proteins, thereby regulating the pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Related compounds have been found to affect the pi3k/akt/mtor signaling pathway , which plays a critical role in controlling tumor growth, proliferation, and apoptosis.
Pharmacokinetics
The pharmacokinetic profiles of similar compounds have been evaluated .
Result of Action
Related compounds have shown remarkable antiproliferative activities against certain cancer cells .
Action Environment
It’s known that the stability of related compounds, such as organoboranes, can be affected by air and moisture .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine are not fully understood at this time. The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied. It is known that pyridine derivatives can serve as pharmacophores for many molecules with significant biological and therapeutic value .
Cellular Effects
The specific effects of this compound on various types of cells and cellular processes are currently unknown. Pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2-methyl-6-(1-pyridin-3-ylethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZHUGXYBMQDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2742529.png)
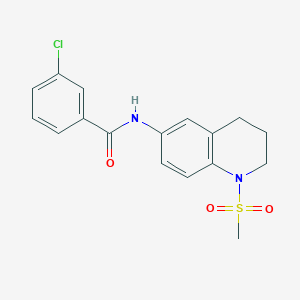

![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2742534.png)
![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)

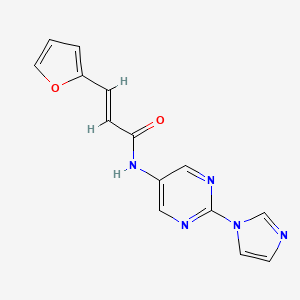

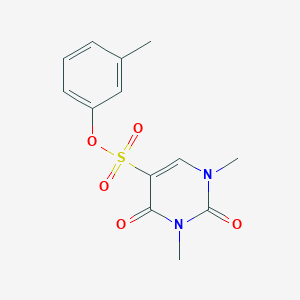
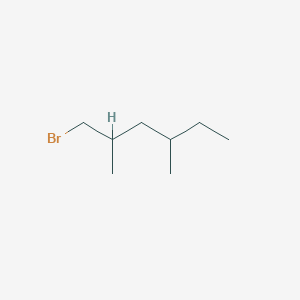
![3-{5-[(E)-3-anilino-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2742550.png)
